2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid
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Overview
Description
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Cross-coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the desired spirocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-2’-yl}ethan-1-ol
- 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline] hydrochloride
Uniqueness
2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-pyrrolo[1,2-a]pyrazine]-1’-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,1'-cyclopropane]-1-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c13-9(14)8-7-2-1-5-12(7)10(3-4-10)6-11-8/h1-2,5,8,11H,3-4,6H2,(H,13,14) |
InChI Key |
PGIFDALBSWTRQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC(C3=CC=CN23)C(=O)O |
Origin of Product |
United States |
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